4-(chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
4-(chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C7H7ClF4N2 and its molecular weight is 230.59 g/mol. The purity is usually 95%.
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Biological Activity
4-(Chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have garnered attention in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer properties. This article explores the biological activity of this specific compound, presenting relevant research findings, case studies, and data tables.
- Chemical Formula : CHClFN
- Molecular Weight : 184.55 g/mol
- IUPAC Name : this compound
- Appearance : Powder
- Storage Temperature : 4 °C
Biological Activities
Recent studies have highlighted various biological activities associated with pyrazole compounds. The specific activities of this compound include:
- Antimicrobial Activity : Pyrazoles have shown effectiveness against a range of bacterial strains. Research indicates that modifications in the pyrazole structure can enhance its antimicrobial potency.
- Anticancer Properties : Some pyrazole derivatives exhibit selective cytotoxicity against cancer cell lines. The trifluoromethyl group in this compound may contribute to its activity by influencing electronic properties and lipophilicity.
- Anti-inflammatory Effects : Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This compound's structural features may enhance its interaction with COX enzymes.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of various pyrazole derivatives, including those similar to this compound. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibacterial agent . -
Cytotoxicity Against Cancer Cells :
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that it exhibits dose-dependent cytotoxicity, with IC50 values comparable to known anticancer agents . -
Inflammation Model Studies :
Animal models of inflammation were used to test the anti-inflammatory effects of the compound. The results showed a marked reduction in edema and inflammatory markers, supporting its potential use in treating inflammatory diseases .
Data Tables
Properties
IUPAC Name |
4-(chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF4N2/c8-3-5-4-14(2-1-9)13-6(5)7(10,11)12/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKPSGXNZKYBGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)C(F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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